N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazoloquinoxaline core, followed by functionalization to introduce the desired substituents.
Cyclization: The initial step involves the formation of the triazoloquinoxaline core through a cyclization reaction. This can be achieved by reacting a suitable quinoxaline derivative with a triazole precursor under acidic or basic conditions.
Functionalization: The next step involves the introduction of the 3-chlorobenzyl, 3-ethoxypropyl, and 7-methyl groups. This can be done through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be used to modify the quinoxaline core or other functional groups, potentially leading to the formation of new derivatives.
Substitution: Various substitution reactions can be performed on the benzyl and ethoxypropyl groups to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Biological Research: It is used in molecular docking studies to investigate its binding modes with various biological targets.
Chemical Research: The compound serves as a precursor for the synthesis of other triazoloquinoxaline derivatives with diverse biological activities.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription . Additionally, it may inhibit specific enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties and anticancer activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits potential as a kinase inhibitor and anticancer agent.
Tris[1,2,4]triazolo[1,3,5]triazine: Used as a rigid electron acceptor in fluorescence emitters.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its ability to intercalate DNA and inhibit cell proliferation makes it a promising candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O5/c1-3-20-28-22(36-29-20)11-30-12-26-23-16-8-14(2)4-6-17(16)31(24(23)25(30)33)10-21(32)27-15-5-7-18-19(9-15)35-13-34-18/h4-9,12H,3,10-11,13H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHMUWWMOIRHRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)C)CC(=O)NC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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